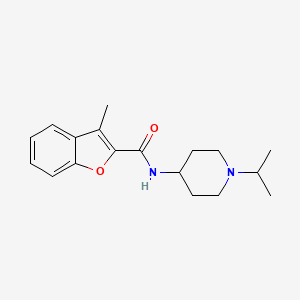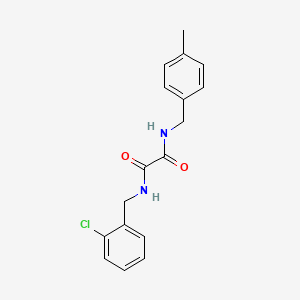
methyl 3-(tert-butylamino)-2-nitroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(tert-butylamino)-2-nitroacrylate, also known as MNTBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the nitroalkene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of methyl 3-(tert-butylamino)-2-nitroacrylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to protect cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
実験室実験の利点と制限
Methyl 3-(tert-butylamino)-2-nitroacrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, one limitation of methyl 3-(tert-butylamino)-2-nitroacrylate is its potential toxicity, which must be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the study of methyl 3-(tert-butylamino)-2-nitroacrylate. One area of research is the development of methyl 3-(tert-butylamino)-2-nitroacrylate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate could be further investigated for its potential anticancer properties, particularly in combination with other chemotherapeutic agents. Furthermore, the mechanisms of action of methyl 3-(tert-butylamino)-2-nitroacrylate could be further elucidated to better understand its biological activities.
合成法
The synthesis of methyl 3-(tert-butylamino)-2-nitroacrylate involves the reaction of tert-butylamine with methyl 2-nitroacrylate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. This method has been optimized to produce high yields of methyl 3-(tert-butylamino)-2-nitroacrylate with excellent purity.
科学的研究の応用
Methyl 3-(tert-butylamino)-2-nitroacrylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl (E)-3-(tert-butylamino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)9-5-6(10(12)13)7(11)14-4/h5,9H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAYUKVPMILBIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=C(C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C(\C(=O)OC)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(tert-butylamino)-2-nitroprop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)


acetate](/img/structure/B5118614.png)

![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
